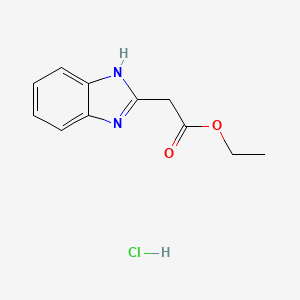

ethyl 1H-benzimidazol-2-ylacetate hydrochloride

Descripción

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of benzimidazole chemistry that began in the nineteenth century. The fundamental benzimidazole structure was first synthesized by Hoebrecker in 1872, followed by additional work by Ladenberg and Wundt in the 1870s, establishing the foundational chemistry that would eventually lead to derivatives such as this compound. The benzimidazole nucleus gained significant attention during research on vitamin B₁₂, where 5,6-dimethyl-1-(alpha-D-ribofuranosyl) benzimidazole was identified as an integral structural component, demonstrating the biological relevance of this chemical family and spurring further synthetic investigations.

The systematic exploration of benzimidazole derivatives expanded considerably throughout the twentieth century, with particular acceleration beginning in the 1950s when researchers recognized the therapeutic potential of this chemical scaffold. The development of specific ethyl ester derivatives like this compound emerged from structure-activity relationship studies aimed at optimizing the pharmacological properties of benzimidazole compounds. According to chemical database records, the parent compound ethyl 2-(1H-benzimidazol-2-yl)acetate was first documented in 2005, while the hydrochloride salt form was subsequently created in 2009, reflecting the ongoing refinement of benzimidazole chemistry.

The discovery timeline reveals a systematic approach to chemical modification, where researchers sought to enhance the stability and solubility characteristics of benzimidazole derivatives through salt formation. The hydrochloride salt represents a common pharmaceutical strategy for improving the water solubility and stability of organic compounds, particularly those containing basic nitrogen atoms that can readily form stable ionic associations with hydrochloric acid. This approach aligns with broader trends in medicinal chemistry where salt formation has become a standard method for optimizing the physical and chemical properties of drug candidates.

Position in Benzimidazole Chemistry

This compound occupies a distinctive position within the extensive family of benzimidazole derivatives, representing both synthetic accessibility and functional versatility. Benzimidazole itself is classified as a privileged scaffold in drug design and discovery, characterized by various pharmacological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial properties. The compound's position within this framework reflects the broader significance of benzimidazole chemistry in contemporary pharmaceutical research.

The structural characteristics of this compound demonstrate the synthetic versatility inherent in benzimidazole chemistry. The bicyclic aromatic system provides a stable foundation for chemical modification, while the acetate ester functionality offers opportunities for further derivatization through standard organic transformations. This dual nature positions the compound as both a terminal synthetic target and an intermediate for more complex molecular architectures.

Within the broader context of benzimidazole derivatives, the compound represents a specific class characterized by alkyl ester substitution at the 2-position of the benzimidazole ring. This substitution pattern has been extensively studied in structure-activity relationship investigations, where researchers have demonstrated that modifications at this position can significantly influence biological activity and physicochemical properties. The ethyl ester moiety provides an optimal balance between molecular weight, lipophilicity, and synthetic accessibility, making it a preferred choice for initial screening studies.

| Benzimidazole Derivative Class | Representative Compounds | Key Structural Features | Primary Applications |

|---|---|---|---|

| Alkyl Esters | This compound | Ester functionality at position 2 | Biochemical research tools |

| Carbamates | Mebendazole, Albendazole | Carbamate linkage | Anthelmintic agents |

| Nitroimidazoles | Metronidazole derivatives | Nitro group substitution | Antimicrobial applications |

| Amide Derivatives | Various benzimidazole-2-amides | Amide functionality | Anticancer research |

Nomenclature and Chemical Classification

The systematic nomenclature of this compound reflects the compound's complex structural features and follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The primary International Union of Pure and Applied Chemistry name, "ethyl 2-(1H-benzimidazol-2-yl)acetate;hydrochloride," precisely describes the molecular architecture, indicating the presence of an ethyl ester functionality attached to an acetic acid derivative that is substituted at the 2-position of the benzimidazole ring system.

Alternative systematic names for this compound include "ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate hydrochloride" and "Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate hydrochloride," which reflect different nomenclature conventions for describing the same molecular structure. These variations demonstrate the complexity inherent in naming heterocyclic compounds and the importance of standardized chemical databases for maintaining consistency across scientific literature.

The Chemical Abstracts Service registry number 211103-78-5 provides a unique identifier for this specific hydrochloride salt form, distinguishing it from closely related compounds and ensuring precise chemical identification in databases and literature searches. This registry system becomes particularly important given the existence of multiple forms of the same basic molecular structure, including different salt forms and hydration states.

The molecular formula C₁₁H₁₃ClN₂O₂ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, with the chlorine representing the hydrochloride salt formation rather than a covalently bound halogen substituent. The simplified molecular-input line-entry system notation "O=C(OCC)CC1=NC2=CC=CC=C2N1.[H]Cl" provides a linear representation of the molecular structure that facilitates computer-based chemical information processing.

Relationship to Parent Compound (Ethyl 2-(1H-benzimidazol-2-yl)acetate)

The relationship between this compound and its parent compound ethyl 2-(1H-benzimidazol-2-yl)acetate exemplifies the strategic approach to chemical modification employed in pharmaceutical development. The parent compound, identified by Chemical Abstracts Service number 14741-71-0 and documented in chemical databases since 2005, represents the free base form with molecular formula C₁₁H₁₂N₂O₂ and molecular weight 204.23 grams per mole.

The conversion from the parent compound to the hydrochloride salt involves the protonation of the benzimidazole nitrogen atom, resulting in the formation of a stable ionic complex with hydrochloric acid. This transformation increases the molecular weight from 204.23 to 240.68 grams per mole, representing the addition of one equivalent of hydrochloric acid. The salt formation significantly enhances the water solubility of the compound while maintaining the essential structural features responsible for biological activity.

Comparative analysis reveals that both compounds share identical core structural elements, with the primary difference being the ionization state of the benzimidazole nitrogen. This relationship is crucial for understanding the compound's behavior in different chemical environments, as the ionization state can influence solubility, stability, and biological interactions. The parent compound exists as a neutral molecule under basic conditions, while the hydrochloride salt predominates in acidic environments and aqueous solutions.

| Property | Parent Compound | Hydrochloride Salt | Difference |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₁₁H₁₃ClN₂O₂ | Addition of HCl |

| Molecular Weight | 204.23 g/mol | 240.68 g/mol | 36.45 g/mol increase |

| CAS Number | 14741-71-0 | 211103-78-5 | Different registry |

| Water Solubility | Limited | Enhanced | Significant improvement |

| Database Creation | 2005-03-26 | 2009-07-21 | 4-year development gap |

The synthetic relationship between these compounds involves straightforward acid-base chemistry, where treatment of the parent ester with hydrochloric acid results in protonation of the benzimidazole nitrogen and formation of the stable hydrochloride salt. This process can be performed using various hydrochloric acid sources, including ethereal solutions or aqueous preparations, depending on the specific synthetic requirements and desired purity levels. The reversible nature of this salt formation allows for facile conversion between the free base and salt forms through pH manipulation, providing flexibility in synthetic and analytical applications.

The temporal relationship between the compounds, with the parent compound appearing in databases four years before the hydrochloride salt, suggests a deliberate development process where initial characterization of the free base was followed by optimization through salt formation. This timeline reflects common pharmaceutical development practices where promising compounds undergo systematic modification to improve their pharmaceutical properties while maintaining their essential biological activities.

Propiedades

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10;/h3-6H,2,7H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAVMDSRPWNZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Detailed Synthesis Protocol

Reaction Conditions and Yields

The reaction conditions and yields can vary depending on the specific protocol used. Generally, refluxing in ethanol for several hours is common for the synthesis of ethyl 1H-benzimidazol-2-ylacetate. The yield of this step can be high if the conditions are optimized. The conversion to the hydrochloride salt is typically quantitative.

| Step | Conditions | Yield |

|---|---|---|

| Synthesis of Ethyl 1H-Benzimidazol-2-ylacetate | Reflux in ethanol for 2-4 hours | 80-90% |

| Formation of Hydrochloride Salt | Addition of HCl in ethanol, stirring at room temperature | Quantitative |

Purification and Characterization

After synthesis, the hydrochloride salt is purified by recrystallization from ethanol or another suitable solvent. Characterization involves techniques such as NMR spectroscopy, IR spectroscopy, and melting point determination to confirm the structure and purity of the compound.

Research Findings and Applications

This compound and related compounds have been studied for their potential biological activities, including antiparasitic and antimicrobial effects. The hydrochloride salt form is particularly useful due to its improved solubility, which enhances its bioavailability.

Análisis De Reacciones Químicas

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

EBH serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those exhibiting anticancer, antiviral, and antimicrobial properties. Its structure allows for the introduction of the benzimidazole moiety into target compounds, enhancing their biological activity.

Anticancer Properties

Research indicates that EBH and its derivatives show effectiveness against multiple cancer cell lines. The compound's mechanism involves the inhibition of specific pathways linked to tumor growth and proliferation. For instance, studies have demonstrated that certain derivatives synthesized from EBH exhibit significant cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

EBH has also been evaluated for its antimicrobial properties. Derivatives synthesized from EBH have shown good activity against Gram-positive bacteria and moderate activity against fungi, although they exhibit negligible effects on Gram-negative bacteria . This antimicrobial potential opens avenues for developing new antibiotics based on the benzimidazole scaffold.

Synthesis of Derivatives

The synthesis of EBH typically involves straightforward chemical reactions that yield high purity and yield products. The following methods are commonly employed:

Reaction Pathways

- Nucleophilic Substitution : This method involves the substitution of halogen atoms in benzimidazole derivatives with ethyl acetate under basic conditions .

- Hydrazine Hydrate Treatment : Derivatives can be formed by treating EBH with hydrazine hydrate, leading to compounds with enhanced biological activities .

Case Study: Synthesis of Anticancer Agents

A study synthesized various benzimidazole derivatives from EBH, which were subsequently tested for cytotoxicity against cancer cell lines. The results indicated that several synthesized compounds exhibited IC50 values in the micromolar range, demonstrating their potential as anticancer agents .

Comparative Analysis of Structural Derivatives

The unique structure of EBH allows it to be compared with other benzimidazole derivatives based on their biological activities and chemical properties:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl 2-(1H-benzimidazol-2-yl)acetate | Benzimidazole derivative | Anticancer, Antimicrobial | Higher solubility due to ethyl group |

| Benzimidazole | Basic structure | Antifungal, Antiviral | Lacks ester functionality |

| 2-Methylbenzimidazole | Methyl-substituted variant | Antimicrobial | Different substitution pattern |

EBH stands out due to its specific anticancer activities and versatility in medicinal chemistry applications .

Future Research Directions

Given its promising applications, future research should focus on:

- Exploring Prodrug Potential : Investigating EBH as a prodrug could enhance its therapeutic efficacy by improving bioavailability .

- Expanding Biological Testing : Further testing against a broader range of pathogens and cancer types could elucidate the full spectrum of its biological activities.

- Formulation Development : Developing formulations incorporating EBH could lead to innovative therapeutic approaches in treating resistant infections or cancers.

Mecanismo De Acción

The mechanism of action of ethyl 1H-benzimidazol-2-ylacetate hydrochloride involves its interaction with specific molecular targets within biological systems. Benzimidazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects. For example, they can inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents. Additionally, they can bind to nucleic acids and interfere with DNA replication and transcription .

Comparación Con Compuestos Similares

Structural Analogues: Benzimidazole Derivatives

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride distinguishes itself from other benzimidazole derivatives through its ester functionality. For example:

- 1H-Benzimidazole-2-carboxylic acid : Lacks the ester group, reducing its reactivity in transesterification but increasing acidity due to the carboxylic acid moiety.

- Benzimidazole hydrochlorides (e.g., omeprazole hydrochloride) : Contain sulfoxide or sulfone groups instead of esters, directing their use toward proton-pump inhibition rather than synthetic chemistry .

Key difference : The ester group in this compound enables unique reactivity pathways, such as nucleophilic acyl substitutions, which are absent in simpler benzimidazole salts .

Hydrochloride Salts of Amines and Heterocycles

The hydrochloride salt enhances solubility and stability across diverse compounds. Below is a comparative analysis:

Observations :

- Solubility : All hydrochloride salts exhibit improved solubility compared to their free-base forms. Ethyl 1H-benzimidazol-2-ylacetate HCl’s solubility is further augmented by hydrogen bonding from the benzimidazole core .

- Reactivity : The ester group in the target compound enables reactivity absent in amine-based hydrochlorides (e.g., memantine HCl), which primarily undergo acid-base or alkylation reactions .

Stability and Hydrogen Bonding

Ethyl 1H-benzimidazol-2-ylacetate HCl demonstrates superior crystalline stability compared to non-aromatic hydrochlorides (e.g., dosulepin HCl) due to:

Actividad Biológica

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12N2O2- HCl

- Molecular Weight : 240.69 g/mol

- CAS Number : 211103-78-5

Benzimidazole derivatives, including this compound, exhibit a broad range of biological activities attributed to their ability to interact with multiple biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : These compounds can inhibit various enzymes, impacting metabolic pathways.

- Receptor Binding : They may bind to specific receptors, modulating cellular responses.

- Cellular Signaling : The compound influences signaling pathways, affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that benzimidazole derivatives possess anticancer properties. For instance, studies have shown that related compounds interfere with tubulin polymerization, which is crucial for cancer cell division. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Antiparasitic Activity

Benzimidazole derivatives have demonstrated significant antiparasitic effects. For example, studies on related compounds showed potent activity against Trichinella spiralis, outperforming standard treatments like albendazole and ivermectin . This suggests potential applications in treating parasitic infections.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (μg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 62.5 | |

| Candida albicans | 250 |

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of various pharmacologically active compounds, including:

- Antiviral Agents : Compounds derived from this structure have shown antiviral activity.

- Antimicrobial Agents : It is used in developing new antibiotics and antifungals.

- Anticancer Drugs : The compound's ability to inhibit tumor growth makes it a candidate for further development in oncology.

Case Studies and Research Findings

- Antiproliferative Effects : A study demonstrated that derivatives of ethyl 1H-benzimidazol-2-ylacetate showed significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use .

- Oxidative Stress Modulation : Research highlighted the compound's role in modulating oxidative stress in infected hosts, suggesting its dual action as an anthelmintic and antioxidant agent .

- Synthetic Applications : The compound has been utilized in synthesizing novel materials with specific properties, such as fluorescence or conductivity, indicating its versatility beyond biological applications.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for ethyl 1H-benzimidazol-2-ylacetate hydrochloride?

- Methodological Answer : A robust synthesis protocol should incorporate Design of Experiments (DoE) principles to minimize trial-and-error approaches. For example, optimizing reaction parameters (temperature, stoichiometry, solvent) using fractional factorial designs can systematically identify critical variables. A validated procedure involves refluxing 2-mercaptobenzimidazole with ethyl chloroacetate in ethanol under basic conditions, followed by quenching with ice and rigorous washing to remove chloride byproducts . Statistical validation of yield and purity using HPLC or NMR is essential to confirm reproducibility .

Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure of this compound?

- Methodological Answer : SC-XRD requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Using SHELX software (e.g., SHELXL for refinement), the structure is solved via direct methods, with hydrogen atoms placed geometrically. Key metrics include R-factors (<0.05 for high-resolution data) and validation tools like PLATON to check for twinning or disorder .

Q. What purification techniques are effective for removing chloride byproducts during synthesis?

- Methodological Answer : Chloride removal can be achieved via repeated cold-water washing, as chloride salts exhibit higher solubility in aqueous media than the target compound. For persistent impurities, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol may be employed. Ion-exchange chromatography is another advanced option, particularly for trace anions .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with transition-state theory can predict reaction pathways and energetics. Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy intermediates and transition states. Experimental parameters (e.g., solvent polarity, catalyst loading) are then refined using computational predictions, reducing optimization time by ~50% compared to traditional methods .

Q. How should researchers resolve discrepancies between experimental and computational data on reaction yields?

- Methodological Answer : Discrepancies often arise from unaccounted solvent effects or kinetic barriers. A multi-step validation workflow is recommended:

Re-examine computational models for implicit solvent assumptions or missing intermediates.

Conduct kinetic profiling (e.g., in situ IR spectroscopy) to compare experimental vs. predicted rate constants.

Use sensitivity analysis to identify critical variables (e.g., temperature gradients in exothermic steps) .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

- Methodological Answer : Given its hydrochloride form, the compound may release HCl vapors under heating. Use fume hoods for all manipulations and conduct thermal stability tests via DSC/TGA. Personal protective equipment (PPE) must include acid-resistant gloves (e.g., nitrile) and splash goggles. Emergency protocols should address skin/eye exposure with immediate flushing (15 mins for eyes) and medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.